4-Hydroxy-2-methoxy-6-methylbenzaldehyde
Description
4-Hydroxy-2-methoxy-6-methylbenzaldehyde is a substituted benzaldehyde derivative with a hydroxyl (-OH) group at position 4, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 6. This compound belongs to the aromatic aldehyde family and is structurally related to bioactive hydroxybenzaldehydes, which are critical intermediates in synthesizing pharmaceuticals with anticancer, antifungal, and antimicrobial properties .
Properties
CAS No. |
67088-25-9 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-5,11H,1-2H3 |
InChI Key |
FQOTZLQTVXWZQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C=O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Hydroxy-2-methoxy-6-methylbenzaldehyde with key analogs, focusing on substituent positions, molecular properties, and applications:
Key Observations:
Methoxy groups at positions 2 or 3 increase steric hindrance and electron-donating effects, altering reactivity in nucleophilic addition reactions . Methyl groups at position 6 (meta to the aldehyde) may enhance lipophilicity, favoring membrane permeability in bioactive compounds .
Synthetic Utility :
- Derivatives like 2-Hydroxy-6-methyl-4-(phenylmethoxy)benzaldehyde () incorporate benzyl-protected hydroxyl groups, enabling selective deprotection strategies in multi-step syntheses .
Pharmacological Potential: While 4-Hydroxybenzaldehyde () is well-documented for antifungal activity, the addition of methoxy and methyl groups in this compound could modulate its pharmacokinetic profile, such as metabolic stability or target affinity .
Research Findings and Data
Reactivity and Stability:
- Electrophilic Substitution : The electron-rich aromatic ring in this compound favors electrophilic attacks at positions ortho/para to the hydroxyl group, enabling functionalization for drug discovery .
- Oxidative Stability : Methoxy groups generally enhance oxidative stability compared to hydroxyl groups, suggesting improved shelf-life for derivatives .
Comparative Bioactivity (Inferred):
- Antimicrobial Activity: Analogous compounds like 4-Hydroxy-3-methoxybenzaldehyde (vanillin) exhibit antibacterial effects against E. coli and S.
- Anticancer Potential: Substituted benzaldehydes inhibit cancer cell proliferation by interfering with mitochondrial pathways, though activity depends on substituent patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
